molecular formula C14H10Cl4 B12569677 2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene CAS No. 198886-61-2

2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene

Cat. No.: B12569677
CAS No.: 198886-61-2
M. Wt: 320.0 g/mol
InChI Key: OFWDSTFDMGBMMY-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene: is an organic compound with the molecular formula C14H10Cl4 It is a derivative of benzene, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a 2,2-dichloro-1-phenylethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-phenylethylbenzene, where chlorine gas is used in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the phenylethyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.

Scientific Research Applications

2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene is unique due to the presence of the 2,2-dichloro-1-phenylethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

198886-61-2

Molecular Formula

C14H10Cl4

Molecular Weight

320.0 g/mol

IUPAC Name

2,4-dichloro-1-(2,2-dichloro-1-phenylethyl)benzene

InChI

InChI=1S/C14H10Cl4/c15-10-6-7-11(12(16)8-10)13(14(17)18)9-4-2-1-3-5-9/h1-8,13-14H

InChI Key

OFWDSTFDMGBMMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)C(Cl)Cl

Origin of Product

United States

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